DC-BPi-11 hydrochloride: Superior Biochemical Selectivity for BPTF Over Other Bromodomains
In the discovery publication, DC-BPi-11 was shown to exhibit a selectivity for the BPTF bromodomain that was over 100-fold greater than its activity against a panel of other bromodomain (BRD) targets [1]. This high degree of selectivity distinguishes it from less selective probes, including its parent compound TP-238, which is a dual CECR2/BPTF inhibitor, and underscores its utility for experiments where BPTF-specific effects must be isolated .
| Evidence Dimension | Selectivity vs. other bromodomains |
|---|---|
| Target Compound Data | Selectivity >100-fold over other BRD targets |
| Comparator Or Baseline | Other bromodomain targets (class baseline) and TP-238 (dual CECR2/BPTF inhibitor) |
| Quantified Difference | >100-fold selectivity for BPTF over other BRDs |
| Conditions | Biochemical selectivity panel (assay details in primary reference) |
Why This Matters
High target specificity minimizes confounding off-target effects in mechanistic studies, making DC-BPi-11 a superior choice for investigating BPTF-specific biology.
- [1] Lu T, Lu H, Duan ZH, Wang J, Han J, Xiao SH, Chen HH, Jiang H, Chen Y, Yang F, Li Q, Chen D, Lin J, Li B, Jiang H, Chen K, Lu W, Lin H, Luo C. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain. J Med Chem. 2021 Aug 26;64(16):12075-12088. View Source
